trans-2-Piperidinocyclohexan-1-ol

Description

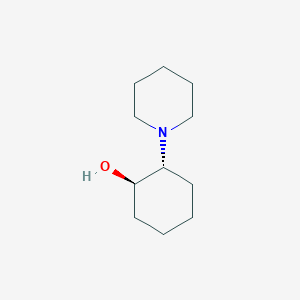

trans-2-Piperidinocyclohexan-1-ol (CAS: 408312-51-6) is a cyclohexanol derivative featuring a piperidinylmethyl substituent. Its IUPAC name, 1-(piperidin-2-ylmethyl)cyclohexan-1-ol, indicates a hydroxyl group at the 1-position of the cyclohexane ring and a piperidin-2-ylmethyl group attached to the same carbon (Figure 1). The compound has a molecular formula of C₁₂H₂₃NO and a molecular weight of 197.32 g/mol . It exists as a powder at room temperature, though safety data and specific applications remain understudied .

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

(1R,2R)-2-piperidin-1-ylcyclohexan-1-ol |

InChI |

InChI=1S/C11H21NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h10-11,13H,1-9H2/t10-,11-/m1/s1 |

InChI Key |

UXCABTUQGBBPPF-GHMZBOCLSA-N |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CCCC[C@H]2O |

Canonical SMILES |

C1CCN(CC1)C2CCCCC2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Structural Complexity: this compound is more structurally complex than 2-ethylhexan-1-ol or cyclohexanol due to its fused cyclohexane-piperidine system. This complexity contributes to its higher molecular weight (197.32 vs. 130.23 and 100.16 g/mol) .

- Physical State: Unlike 2-ethylhexan-1-ol (liquid) and cyclohexanol (solid), the target compound exists as a powder, suggesting distinct intermolecular interactions influenced by its piperidine moiety .

Functional and Industrial Relevance

- 2-Ethylhexan-1-ol: A widely used industrial alcohol in plasticizer and surfactant synthesis. Its branched-chain structure enhances solubility in nonpolar matrices, unlike the rigid cyclohexane backbone of this compound .

- Cyclohexanol: A precursor in nylon production, its simple cyclic structure contrasts with the hybrid cyclohexane-piperidine framework of the target compound, which may confer unique bioactivity in pharmaceutical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.